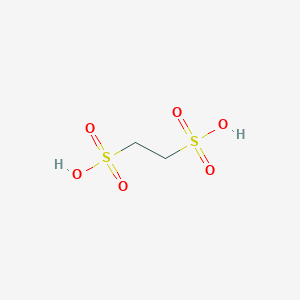
1,2-Ethanedisulfonic acid
Cat. No. B031147
Key on ui cas rn:
110-04-3
M. Wt: 190.2 g/mol
InChI Key: AFAXGSQYZLGZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09108907B1
Procedure details


It has been found that ethionic acid can also be used to neutralize the sodium taurinate to yield taurine and sodium ethionate. After the separation of taurine, sodium ethionate is combined with equimolar ethionic acid and then treated with calcium oxide/calcium hydroxide to obtain sodium vinyl sulfate. In this variation of the cyclic process, sulfuric acid is eliminated from the process and production cost is further reduced.

Name
sodium taurinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[S:1]([CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8])([OH:4])(=[O:3])=[O:2].[CH2:11]([NH2:17])[CH2:12][S:13]([O-:16])(=[O:15])=[O:14].[Na+:18]>>[NH2:17][CH2:11][CH2:12][S:13]([OH:16])(=[O:15])=[O:14].[S:1]([CH2:5][CH2:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[Na+:18].[Na+:18] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)CCS(=O)(=O)O
|
Step Two
|
Name
|
sodium taurinate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CS(=O)(=O)[O-])N.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCS(=O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])CCS(=O)(=O)[O-].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09108907B1
Procedure details


It has been found that ethionic acid can also be used to neutralize the sodium taurinate to yield taurine and sodium ethionate. After the separation of taurine, sodium ethionate is combined with equimolar ethionic acid and then treated with calcium oxide/calcium hydroxide to obtain sodium vinyl sulfate. In this variation of the cyclic process, sulfuric acid is eliminated from the process and production cost is further reduced.

Name
sodium taurinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
taurine

Name
sodium ethionate
Identifiers


|
REACTION_CXSMILES
|
[S:1]([CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8])([OH:4])(=[O:3])=[O:2].[CH2:11]([NH2:17])[CH2:12][S:13]([O-:16])(=[O:15])=[O:14].[Na+:18]>>[NH2:17][CH2:11][CH2:12][S:13]([OH:16])(=[O:15])=[O:14].[S:1]([CH2:5][CH2:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[Na+:18].[Na+:18] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)CCS(=O)(=O)O
|
Step Two
|
Name
|
sodium taurinate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CS(=O)(=O)[O-])N.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
taurine
|
|
Type
|
product
|
|
Smiles
|
NCCS(=O)(=O)O
|
|
Name
|
sodium ethionate
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])CCS(=O)(=O)[O-].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
